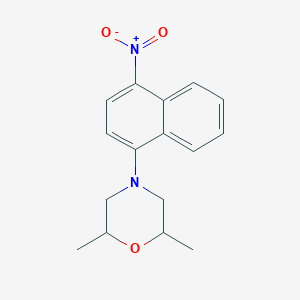![molecular formula C11H18O6 B14202570 3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 923267-28-1](/img/structure/B14202570.png)
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-1,2,4,5-tetraoxaspiro[55]undecan-3-yl)propanoic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a tetraoxaspiro ring and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable precursor with formaldehyde and pentaerythritol under acidic conditions to form the tetraoxaspiro ring. The propanoic acid moiety is then introduced through esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient synthesis. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
化学反応の分析
Types of Reactions
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where specific functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane: Similar spirocyclic structure but lacks the propanoic acid moiety.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains a spirocyclic structure with nitrogen atoms, used as a METTL3 inhibitor.
Uniqueness
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its combination of a tetraoxaspiro ring and a propanoic acid moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
923267-28-1 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC名 |
3-(3-methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid |
InChI |
InChI=1S/C11H18O6/c1-10(8-5-9(12)13)14-16-11(17-15-10)6-3-2-4-7-11/h2-8H2,1H3,(H,12,13) |
InChIキー |
UXNNLBOWMQOZAP-UHFFFAOYSA-N |
正規SMILES |
CC1(OOC2(CCCCC2)OO1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


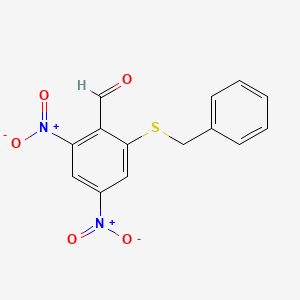
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
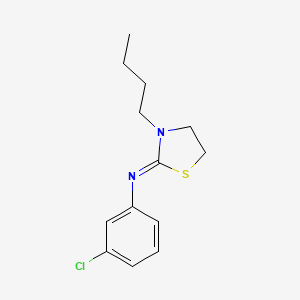
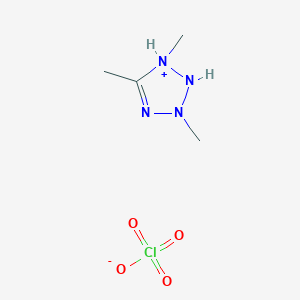
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
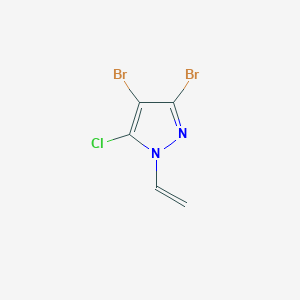
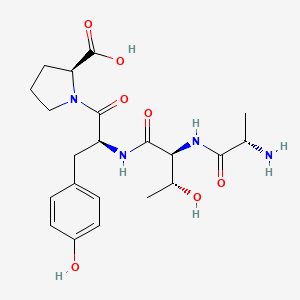
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
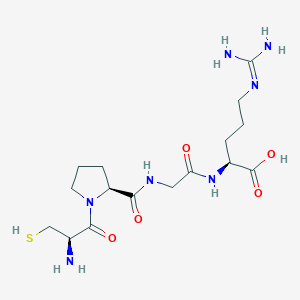
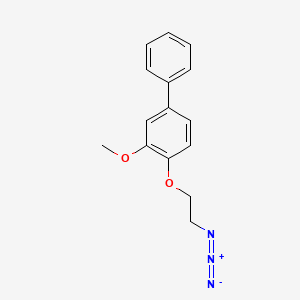
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
